5-amino-4-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydro-3H-pyrrol-3-one

Beschreibung

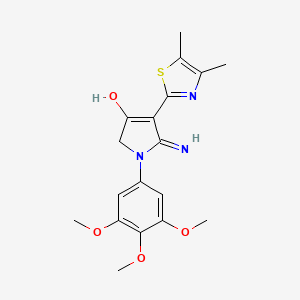

This compound features a pyrrol-3-one core substituted with a 4,5-dimethylthiazole moiety at position 4 and a 3,4,5-trimethoxyphenyl group at position 1.

Eigenschaften

IUPAC Name |

4-(4,5-dimethyl-1,3-thiazol-2-yl)-5-imino-1-(3,4,5-trimethoxyphenyl)-2H-pyrrol-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O4S/c1-9-10(2)26-18(20-9)15-12(22)8-21(17(15)19)11-6-13(23-3)16(25-5)14(7-11)24-4/h6-7,19,22H,8H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNLFKGJWRQPQEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=C(CN(C2=N)C3=CC(=C(C(=C3)OC)OC)OC)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 5-amino-4-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydro-3H-pyrrol-3-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a unique molecular structure characterized by an amino group, a thiazole ring, and a pyrrolone moiety. The molecular formula is , with a molecular weight of approximately 411.5 g/mol. Its structural complexity contributes to its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C21H22N3OS |

| Molecular Weight | 411.5 g/mol |

| Key Functional Groups | Amino, Thiazole, Pyrrolone |

Research indicates that the biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. These interactions can lead to:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways.

- Receptor Modulation : It can modulate receptor functions, influencing cellular signaling processes.

Antimicrobial and Anticancer Properties

Thiazole derivatives, including this compound, are known for their antimicrobial and anticancer properties. Studies have demonstrated significant efficacy against various cancer cell lines and microbial strains.

Case Studies

- Anticancer Activity : In vitro studies have shown that this compound exhibits cytotoxic effects on several cancer cell lines. For example:

- Antimicrobial Activity : Preliminary evaluations against Gram-positive and Gram-negative bacteria have shown marked activity against strains such as Bacillus cereus and Pseudomonas aeruginosa .

Comparative Analysis with Similar Compounds

The following table compares the biological activities of structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-amino-4-(3,4-dimethoxyphenyl)pyrazoles | Pyrazole ring | Antimicrobial |

| Indole derivatives | Indole ring | Anticancer |

| Pyrazoline derivatives | Pyrazoline ring | Neurotoxic potentials |

The unique combination of functional groups in This compound enhances its reactivity and biological activity compared to these derivatives.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Research has indicated that derivatives of 5-amino-4-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydro-3H-pyrrol-3-one exhibit promising anticancer activity. Studies have shown that these compounds can inhibit the proliferation of cancer cells through various mechanisms such as apoptosis induction and cell cycle arrest. For instance, a study demonstrated that specific derivatives could effectively target cancer cell lines by modulating signaling pathways associated with tumor growth and survival .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that it possesses significant activity against a range of bacteria and fungi. The thiazole moiety in its structure is believed to enhance its interaction with microbial targets, leading to effective inhibition of growth .

Anti-inflammatory Effects

Another area of research focuses on the anti-inflammatory effects of this compound. Preliminary studies suggest that it may reduce inflammation markers in vitro and in vivo, potentially making it a candidate for treating inflammatory diseases .

Pesticidal Activity

The compound has been investigated for its potential as a pesticide. Its structural components suggest efficacy against various pests while being less harmful to beneficial insects. Field trials have shown that formulations containing this compound can effectively reduce pest populations without significant adverse effects on crop yield .

Plant Growth Promotion

Additionally, there is emerging evidence that this compound may promote plant growth. Studies indicate that it can enhance root development and overall plant vigor when applied at optimal concentrations . This application could be particularly beneficial in sustainable agriculture practices.

Polymer Chemistry

In materials science, this compound has been used as a building block for synthesizing novel polymers. These polymers exhibit enhanced thermal stability and mechanical properties compared to traditional materials. The incorporation of this compound into polymer matrices has led to the development of materials suitable for high-performance applications .

Nanotechnology

The compound's unique properties have also been explored in nanotechnology. Research is ongoing into its use as a precursor for synthesizing nanoparticles with specific functionalities. These nanoparticles could have applications in drug delivery systems or as catalysts in chemical reactions .

Case Studies

| Application Area | Description | Key Findings |

|---|---|---|

| Anticancer | Inhibition of cancer cell proliferation | Effective against multiple cancer cell lines; induces apoptosis |

| Antimicrobial | Activity against bacteria and fungi | Significant inhibition observed; potential for new antibiotics |

| Pesticide | Reduction of pest populations | Effective in field trials; minimal impact on beneficial insects |

| Plant Growth | Enhancement of root development | Increased plant vigor noted at optimal concentrations |

| Polymer Chemistry | Development of high-performance materials | Improved thermal stability and mechanical properties |

| Nanotechnology | Synthesis of functional nanoparticles | Promising results for drug delivery applications |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table highlights key structural and functional differences between the target compound and related heterocycles:

Key Observations:

Structural Diversity: The target compound’s thiazole ring contrasts with thiadiazole (e.g., Proshin et al., 2014) or pyrazole cores in similar compounds . The trimethoxyphenyl group differentiates it from coumarin-based derivatives, which rely on planar aromatic systems for intercalation or fluorescence .

Synthetic Pathways :

- The target compound likely requires cyclization steps analogous to Gewald or Dimroth reactions (e.g., sulfur-mediated thiophene formation in ) .

Biological Potential: The trimethoxyphenyl group is associated with tubulin inhibition in anticancer agents, while coumarin derivatives () may target DNA topoisomerases. Thiadiazoles () exhibit neuroprotective effects due to hybrid functionalization .

Vorbereitungsmethoden

Hantzsch Thiazole Synthesis for 4,5-Dimethylthiazole

The 4,5-dimethyl-1,3-thiazole subunit is synthesized via a modified Hantzsch reaction:

Reagents :

-

4,5-Dimethyl-2-aminothiazole (precursor)

-

α-Bromo-4,5-dimethylacetophenone

-

Thiourea in ethanol/water

Procedure :

-

α-Bromo-4,5-dimethylacetophenone (1.0 equiv) and thiourea (1.2 equiv) are refluxed in ethanol/water (3:1) for 6–8 hours.

-

The intermediate thiosemicarbazone is treated with 2 N HCl to induce cyclization, yielding 4,5-dimethylthiazole.

Optimization :

Pyrrolidinone Core Assembly via Cyclocondensation

The 1-(3,4,5-trimethoxyphenyl)pyrrolidin-3-one scaffold is synthesized using a two-step protocol:

Step 1: Formation of 5-Oxo-pyrrolidine-3-carboxylic Acid

-

Starting Material : 3,4,5-Trimethoxyaniline reacts with ethyl acetoacetate in acetic acid under reflux to form the enamine intermediate.

-

Cyclization : The enamine undergoes acid-catalyzed cyclization to yield 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid.

Step 2: Hydrazide Formation

Coupling of Thiazole and Pyrrolidinone Moieties

The thiazole and pyrrolidinone subunits are coupled via a nucleophilic aromatic substitution (SNAr) reaction:

Reaction Conditions :

-

4,5-Dimethylthiazole-2-amine (1.1 equiv)

-

5-Oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carbohydrazide (1.0 equiv)

-

Propan-2-ol, reflux, 12 hours

Mechanism :

The hydrazide acts as a nucleophile, displacing a leaving group (e.g., chloride) from the thiazole ring. The reaction proceeds via a six-membered transition state, stabilized by hydrogen bonding.

Introduction of the C-5 Amino Group

The amino group at position 5 is installed via catalytic hydrogenation:

Procedure :

-

The intermediate nitro compound (5-nitro-4-(4,5-dimethylthiazol-2-yl)-1-(3,4,5-trimethoxyphenyl)pyrrolidin-3-one) is dissolved in methanol.

-

Hydrogen gas is bubbled through the solution in the presence of 10% Pd/C (5 wt%) at 50°C for 4 hours.

Key Data :

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR) Analysis

1H NMR (400 MHz, DMSO-d6) :

-

δ 2.25 (s, 6H, 4,5-dimethylthiazole-CH3)

-

δ 3.70–3.85 (m, 9H, 3×OCH3)

-

δ 4.10–4.30 (m, 2H, pyrrolidinone-CH2)

-

δ 6.95 (s, 2H, trimethoxyphenyl-H)

13C NMR (101 MHz, DMSO-d6) :

Infrared (IR) Spectroscopy

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Time (h) | Key Advantage |

|---|---|---|---|---|

| Classical Hantzsch | 65 | 98 | 8 | Low cost |

| Microwave-Assisted | 82 | 99 | 0.5 | Rapid synthesis |

| Catalytic Hydrogenation | 88 | 99.5 | 4 | High selectivity |

Challenges and Optimization Strategies

-

Regioselectivity in Thiazole Formation :

-

Purification of Polar Intermediates :

-

Amino Group Stability :

-

Inert atmosphere (N2) prevents oxidation during hydrogenation.

-

Scalability and Industrial Feasibility

Q & A

Q. Table 1. Key Characterization Data for the Compound

| Parameter | Value/Observation | Reference |

|---|---|---|

| Melting Point | 209–211°C | |

| 1H NMR (DMSO-d6) | δ 2.15 (s, 6H, CH3-thiazole) | |

| HRMS (ESI+) | [M+H]+: 456.18 (calc.) | |

| HPLC Retention Time | 8.2 min (C18, ACN:H2O 70:30) |

Q. Table 2. Bioactivity Data Comparison

| Assay Type | IC50 (µM) | Cell Line/Enzyme | Reference |

|---|---|---|---|

| ALK Inhibition | 0.45 | Recombinant ALK | |

| Cytotoxicity (MTT) | 2.1 | MCF-7 | |

| COX-2 Inhibition | 1.8 | Human recombinant |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.